molecular formula C25H38NOP B14213490 N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine CAS No. 828936-14-7

N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine

Cat. No.: B14213490
CAS No.: 828936-14-7
M. Wt: 399.5 g/mol
InChI Key: PVKBRRIGABCSQY-UHFFFAOYSA-N
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Description

N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylphosphoryl group attached to a pentan-1-amine backbone, with two butyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine typically involves the reaction of 5-bromopentan-1-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting intermediate is then reacted with dibutylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphoryl oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine: Unique due to the presence of both diphenylphosphoryl and dibutylamine groups.

    Pentan-1-amine: Lacks the diphenylphosphoryl group, resulting in different reactivity and applications.

    Diphenylphosphoryl chloride: Used as a reagent in the synthesis of phosphoryl compounds.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

828936-14-7

Molecular Formula

C25H38NOP

Molecular Weight

399.5 g/mol

IUPAC Name

N,N-dibutyl-5-diphenylphosphorylpentan-1-amine

InChI

InChI=1S/C25H38NOP/c1-3-5-20-26(21-6-4-2)22-14-9-15-23-28(27,24-16-10-7-11-17-24)25-18-12-8-13-19-25/h7-8,10-13,16-19H,3-6,9,14-15,20-23H2,1-2H3

InChI Key

PVKBRRIGABCSQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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